molecular formula C7H14OS B12646228 2-((2-Methylbut-2-enyl)thio)ethanol CAS No. 82010-93-3

2-((2-Methylbut-2-enyl)thio)ethanol

Cat. No.: B12646228
CAS No.: 82010-93-3
M. Wt: 146.25 g/mol
InChI Key: MNHIQPXQJJSRRG-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Methylbut-2-enyl)thio)ethanol is an organic compound with the molecular formula C7H14OS It is characterized by the presence of a hydroxyl group (-OH) and a thioether group (-S-) attached to an ethyl chain, which is further substituted with a 2-methylbut-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylbut-2-enyl)thio)ethanol typically involves the reaction of 2-methylbut-2-en-1-ol with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2-methylbut-2-en-1-ol+ethanethiolThis compound\text{2-methylbut-2-en-1-ol} + \text{ethanethiol} \rightarrow \text{this compound} 2-methylbut-2-en-1-ol+ethanethiol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylbut-2-enyl)thio)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the 2-methylbut-2-enyl group can be reduced to form saturated derivatives.

    Substitution: The thioether group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-((2-Methylbut-2-enyl)thio)acetaldehyde or 2-((2-Methylbut-2-enyl)thio)acetic acid.

    Reduction: Formation of 2-((2-Methylbutyl)thio)ethanol.

    Substitution: Formation of various substituted thioethers depending on the nucleophile used.

Scientific Research Applications

2-((2-Methylbut-2-enyl)thio)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2-Methylbut-2-enyl)thio)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the thioether group can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methylbut-2-enyl)thio)acetic acid
  • 2-((2-Methylbut-2-enyl)thio)acetaldehyde
  • 2-((2-Methylbutyl)thio)ethanol

Uniqueness

2-((2-Methylbut-2-enyl)thio)ethanol is unique due to the presence of both a hydroxyl group and a thioether group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

82010-93-3

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-[(E)-2-methylbut-2-enyl]sulfanylethanol

InChI

InChI=1S/C7H14OS/c1-3-7(2)6-9-5-4-8/h3,8H,4-6H2,1-2H3/b7-3+

InChI Key

MNHIQPXQJJSRRG-XVNBXDOJSA-N

Isomeric SMILES

C/C=C(\C)/CSCCO

Canonical SMILES

CC=C(C)CSCCO

Origin of Product

United States

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